molecular formula C8H7FN2O B1471809 {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol CAS No. 1520373-01-6

{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol

Cat. No. B1471809
CAS RN: 1520373-01-6
M. Wt: 166.15 g/mol
InChI Key: PSGZRBNCNYSCEA-UHFFFAOYSA-N
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Description

“{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol” is a chemical compound with the molecular formula C8H7FN2O . It has a molecular weight of 166.15 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol” is 1S/C8H7FN2O/c9-6-1-2-8-10-3-7(5-12)11(8)4-6/h1-4,12H,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“{6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol” is a powder that is stored at room temperature . It has a molecular weight of 166.15 .

Scientific Research Applications

Cancer Research

The compound {6-Fluoroimidazo[1,2-a]pyridin-3-yl}methanol may be involved in cancer research due to its potential role in the synthesis of phosphatidylinositol 3-kinase (PI3K) inhibitors. Aberrant expression of the PI3K signaling pathway is often associated with tumorigenesis and poor prognosis, making PI3K inhibitors a significant interest for cancer treatment .

Bioimaging

Fluorescent bioimaging is another field where related compounds, such as 6-chloroimidazo[1,2-a]pyridine derivatives, are used for pH sensing and imaging in biological systems. The fluorescent properties of these compounds can be utilized for designing probes that help in visualizing cellular processes .

Synthetic Chemistry

The compound could be used in synthetic chemistry for the transformation into various derivatives with potential biological activities. For instance, converting 6-Fluoroimidazo[1,2-a]pyridine derivatives into oxazole derivatives has been studied for in vitro urease inhibition and in silico analysis .

Green Chemistry

Imidazo[1,2-a]pyridine derivatives have been synthesized using solvent- and catalyst-free methods under microwave irradiation, representing a move towards more environmentally friendly and sustainable chemistry practices .

properties

IUPAC Name

(6-fluoroimidazo[1,2-a]pyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c9-6-1-2-8-10-3-7(5-12)11(8)4-6/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGZRBNCNYSCEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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